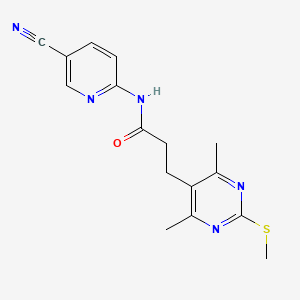
N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-3,4-dimethoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-3,4-dimethoxybenzamide is a chemical compound that has been the subject of extensive scientific research in recent years. This compound has shown great potential in various fields of research, including medicinal chemistry, pharmacology, and biochemistry. In
Scientific Research Applications
Synthesis and Characterization
The compound has been synthesized and characterized by several physicochemical methods. It forms an ion-associate complex with tetraphenylborate, which is crucial for understanding the relationships between bioactive molecules and receptor interactions . The complex was characterized using infrared spectra, NMR, elemental analysis, and mass spectrometry.
Fluorescence Properties (Related Compound)
While not directly about the compound , it’s worth noting that substituents on related perylene-3,4-dicarboximides can modulate aggregation and fluorescence properties in aqueous solutions . This information may be relevant for designing fluorescent probes or sensors.
Internal Standard in Analytical Chemistry (Related Compound)
Another related compound, N-(4-ethoxyphenyl)-retinamide (4-EPR), has been suggested as an indispensable internal standard for determining 4-HPR levels in tissues by chromatography. This highlights the compound’s utility in analytical chemistry .
properties
IUPAC Name |
N-[2-[3-(4-ethoxyphenyl)-6-oxopyridazin-1-yl]ethyl]-3,4-dimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O5/c1-4-31-18-8-5-16(6-9-18)19-10-12-22(27)26(25-19)14-13-24-23(28)17-7-11-20(29-2)21(15-17)30-3/h5-12,15H,4,13-14H2,1-3H3,(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOPGRAIDDGOVST-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCNC(=O)C3=CC(=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-3,4-dimethoxybenzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N'-{(E)-[2,5-dimethyl-1-(2-pyrazinyl)-1H-pyrrol-3-yl]methylidene}-2-thiophenecarbohydrazide](/img/structure/B2626239.png)



![2-[1-(5-Fluoropyrimidin-2-yl)piperidin-3-yl]-1,3-benzoxazole](/img/structure/B2626243.png)
![4-fluoro-N-(2-(2-(3-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3-methylbenzenesulfonamide](/img/structure/B2626244.png)
![5-(3-Fluoro-4-methoxyphenyl)-6-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B2626249.png)

![N-(3-chloro-4-fluorophenyl)-2-(2-(pyrazin-2-yl)-1H-benzo[d]imidazol-1-yl)acetamide](/img/structure/B2626252.png)



![N-[[4-(3-Cyclopropylpyrazol-1-yl)phenyl]methyl]but-2-ynamide](/img/structure/B2626260.png)
![5-(2,4-dichlorophenyl)-2-methyl-3-(4-oxo-4H-chromen-3-yl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(3H,5H)-dione](/img/structure/B2626262.png)